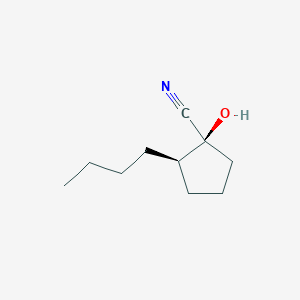
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile
Description
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both a hydroxyl group and a nitrile group on the cyclopentane ring makes it a versatile intermediate in various chemical reactions.
Properties
CAS No. |
834885-75-5 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(1S,2R)-2-butyl-1-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
BPGMMOKNYWTRSX-NXEZZACHSA-N |
Isomeric SMILES |
CCCC[C@@H]1CCC[C@]1(C#N)O |
Canonical SMILES |
CCCCC1CCCC1(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile typically involves the stereoselective reduction of a suitable precursor. One common method is the asymmetric hydrogenation of a nitrile-substituted cyclopentene derivative using a chiral catalyst. This method ensures the formation of the desired stereoisomer with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized to achieve high yields and purity, often employing advanced chiral catalysts and controlled reaction conditions to maintain the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Major Products Formed
Oxidation: Formation of 2-butyl-1-cyclopentanone or 2-butylcyclopentane-1-carboxylic acid.
Reduction: Formation of 2-butyl-1-hydroxycyclopentane-1-amine.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique stereochemistry.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with different stereochemistry.
2-Butylcyclopentane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
2-Butyl-1-hydroxycyclopentane: A compound lacking the nitrile group.
Uniqueness
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


